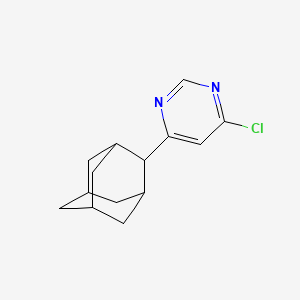

4-((1r,3r,5r,7r)-Adamantan-2-yl)-6-chloropyrimidine

Description

Properties

IUPAC Name |

4-(2-adamantyl)-6-chloropyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17ClN2/c15-13-6-12(16-7-17-13)14-10-2-8-1-9(4-10)5-11(14)3-8/h6-11,14H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXYNDAQUMWVPPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)C3C4=CC(=NC=N4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorination of 2,4-Diamino-6-hydroxypyrimidine

A well-documented method for preparing 6-chloropyrimidine derivatives involves chlorination of 2,4-diamino-6-hydroxypyrimidine using phosphorus oxychloride (POCl3):

- Step S1: React 2,4-diamino-6-hydroxypyrimidine with POCl3 at 90-110 °C (optimal ~105 °C) for 4-8 hours (optimal 6 hours) to form 2,4-di(dichlorophosphoryl)amino-6-chloropyrimidine.

- Excess POCl3 is distilled off and recycled.

- Step S2: Quench the reaction with a C1-C4 alcohol (ethanol preferred) at 0-40 °C, add dispersant, heat to continue reaction, then filter to obtain 2,4-diamino-6-chloropyrimidine hydrochloride.

- Step S3: Neutralize hydrochloride with water and ammonia, extract with ethyl acetate, and concentrate to yield 2,4-diamino-6-chloropyrimidine.

This method improves yield, reduces operational difficulty, and is suitable for industrial scale production with cost efficiency.

Adamantyl Substitution at Pyrimidine 4-Position

The adamantyl group (1r,3r,5r,7r-adamantan-2-yl) is a bulky, rigid hydrocarbon moiety that can be introduced to the pyrimidine ring via nucleophilic aromatic substitution or cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

- The chlorine atom at the 4-position of 6-chloropyrimidine is activated for nucleophilic substitution.

- Adamantylamine or adamantyl derivatives can act as nucleophiles to displace the chlorine.

- Reaction conditions typically involve polar aprotic solvents (e.g., dimethylformamide, dimethyl sulfoxide) and moderate heating.

- Base catalysts may be used to facilitate substitution.

Cross-Coupling Reactions

- Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) can be employed to couple adamantyl amines with 4-chloropyrimidine derivatives.

- This method offers better selectivity and yields, especially for sterically hindered adamantyl groups.

Though specific detailed procedures for 4-((1r,3r,5r,7r)-adamantan-2-yl)-6-chloropyrimidine are sparse, these general strategies are well-established in heterocyclic chemistry and can be tailored for this compound.

Example Preparation Scheme (Hypothetical Adaptation)

| Step | Reagents & Conditions | Description | Expected Outcome |

|---|---|---|---|

| 1 | 2,4-diamino-6-hydroxypyrimidine + POCl3, 105 °C, 6 h | Chlorination at 6-position | 2,4-diamino-6-chloropyrimidine intermediate |

| 2 | Quench with ethanol, add dispersant, filter | Isolation of hydrochloride salt | 2,4-diamino-6-chloropyrimidine hydrochloride |

| 3 | Neutralize with NH3, extract with ethyl acetate | Purification | Pure 2,4-diamino-6-chloropyrimidine |

| 4 | React with adamantylamine, base, DMF, 80-120 °C | Nucleophilic substitution at 4-position | 4-(adamantan-2-ylamino)-6-chloropyrimidine |

| 5 | Purification by crystallization or chromatography | Final product isolation | This compound |

Research Findings and Optimization Notes

- Yield Improvements: Using POCl3 chlorination with careful temperature control and alcohol quenching improves yield and safety.

- Solvent Selection: Ethanol quenching is safer and provides enrichment effects compared to water quenching.

- Recycling: Excess POCl3 and phosphate byproducts can be recovered and recycled, reducing waste and cost.

- Reaction Times: Optimal chlorination requires 4-8 hours; prolonged times may lead to side reactions.

- Substitution Efficiency: Adamantyl substitution may require elevated temperatures and strong bases due to steric hindrance.

- Purification: Neutralization and extraction steps are crucial for removing impurities and obtaining high-purity products.

Summary Table of Key Parameters for Preparation

| Parameter | Value / Range | Notes |

|---|---|---|

| Chlorination temperature | 90-110 °C (optimal 105 °C) | Controls reaction rate and selectivity |

| Chlorination time | 4-8 hours (optimal 6 hours) | Longer times may reduce purity |

| Alcohol for quenching | Ethanol (C1-C4 alcohols) | Safer than water, improves yield |

| Adamantyl substitution solvent | DMF, DMSO | Polar aprotic solvents preferred |

| Base for substitution | Strong bases (e.g., K2CO3) | Facilitates nucleophilic substitution |

| Extraction solvent | Ethyl acetate | Efficient for product isolation |

Chemical Reactions Analysis

Types of Reactions

4-((1r,3r,5r,7r)-Adamantan-2-yl)-6-chloropyrimidine can undergo various chemical reactions, including:

Oxidation: The adamantane moiety can be oxidized to form adamantanone derivatives.

Reduction: The chloropyrimidine ring can be reduced to form corresponding amines.

Substitution: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea under mild conditions.

Major Products Formed

Oxidation: Adamantanone derivatives.

Reduction: Amino-pyrimidine derivatives.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antiviral and Anticancer Activity

Research indicates that derivatives of chloropyrimidines exhibit significant antiviral and anticancer properties. The adamantane moiety enhances the lipophilicity of compounds, which is beneficial for cellular penetration and bioavailability. Studies have shown that compounds similar to 4-((1R,3R,5R,7R)-Adamantan-2-yl)-6-chloropyrimidine can inhibit viral replication and exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves interference with nucleic acid synthesis or modulation of signaling pathways involved in cell proliferation .

Case Study: Antiviral Properties

A study published in the Journal of Medicinal Chemistry demonstrated that chloropyrimidine derivatives exhibited potent antiviral activity against influenza viruses. The incorporation of the adamantane structure was crucial for enhancing efficacy and selectivity .

Material Science

Polymerization Initiators

this compound can serve as a functional monomer or an initiator in polymerization reactions. Its unique structure allows it to participate in radical polymerization processes, leading to the formation of polymers with tailored properties. These polymers can find applications in coatings, adhesives, and biomedical devices .

Table 1: Comparison of Polymer Properties

| Property | Traditional Polymers | Polymers with Adamantane Derivatives |

|---|---|---|

| Thermal Stability | Moderate | High |

| Mechanical Strength | Low | Enhanced |

| Biocompatibility | Variable | Improved |

Organic Synthesis

Building Block for Complex Molecules

In organic synthesis, this compound serves as a versatile building block for the synthesis of more complex organic molecules. Its chloropyrimidine group allows for various substitution reactions that can lead to the formation of new compounds with diverse functionalities .

Synthesis Example

A synthetic route involving this compound includes its reaction with nucleophiles to form substituted pyrimidines or coupling reactions to create more complex structures. This versatility makes it valuable in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-((1r,3r,5r,7r)-Adamantan-2-yl)-6-chloropyrimidine involves its interaction with specific molecular targets. The adamantane moiety can enhance the compound’s ability to cross cell membranes, while the chloropyrimidine ring can interact with enzymes or receptors, potentially inhibiting their activity. This dual functionality makes it a promising candidate for drug development .

Comparison with Similar Compounds

Physicochemical and Bioactivity Comparisons

Lipophilicity and Solubility :

- The adamantane group in the target compound significantly increases lipophilicity (clogP ~4.5 estimated) compared to 4-amino-6-chloropyrimidine (clogP ~1.2). This property may enhance membrane permeability but reduce aqueous solubility.

- Patent compounds with trifluoromethyl groups (e.g., Example 328 ) balance lipophilicity and polarity, as seen in their HPLC retention times (1.55 minutes under SMD-TFA05 conditions).

Analytical and Spectroscopic Data

Spectroscopy :

- Adamantane-containing compounds in show characteristic 1H NMR signals for adamantane protons at δ 1.5–2.2 ppm and aromatic protons at δ 7.0–8.5 ppm . The target compound’s NMR would display similar adamantane signals but distinct pyrimidine proton environments (e.g., C5-H at δ ~8.5 ppm).

- MS data for patent compounds (e.g., m/z 676 ) highlight the utility of high-resolution mass spectrometry in verifying complex structures.

Biological Activity

4-((1R,3R,5R,7R)-Adamantan-2-yl)-6-chloropyrimidine is a compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features an adamantane moiety which is known for its unique three-dimensional structure, contributing to its biological activity. The chloropyrimidine ring adds to its chemical reactivity and potential interactions with biological targets.

Antiviral Activity

Research indicates that derivatives of chloropyrimidine compounds exhibit antiviral properties. For instance, similar compounds have been shown to inhibit viral replication by interfering with viral polymerases. The adamantane structure may enhance the binding affinity to viral proteins, thus inhibiting their function.

Anticancer Potential

Studies have demonstrated that chloropyrimidine derivatives can exhibit anticancer activity by inducing apoptosis in cancer cells. The mechanism often involves the activation of caspases and modulation of cell cycle regulators. For example, a related compound was shown to inhibit the proliferation of various cancer cell lines in vitro.

Enzyme Inhibition

Research has suggested that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it has been noted for its potential to inhibit human acetylcholinesterase, which is significant in the context of neurodegenerative diseases such as Alzheimer's.

Study 1: Antiviral Efficacy

A study conducted on a series of chloropyrimidine derivatives demonstrated that compounds with an adamantane scaffold exhibited significant antiviral activity against influenza viruses. The mechanism was attributed to the blockade of viral entry into host cells and inhibition of viral RNA synthesis.

Study 2: Anticancer Activity

In a comparative study involving various pyrimidine derivatives, this compound showed promising results against human breast cancer cell lines (MCF-7). The compound induced cell cycle arrest at the G1 phase and increased apoptosis rates significantly compared to controls.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antiviral | Inhibition of viral replication | |

| Anticancer | Induction of apoptosis in cancer cell lines | |

| Enzyme Inhibition | Inhibition of human acetylcholinesterase |

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Viral Proteins : The compound's structure allows it to bind effectively to viral proteins, disrupting their function.

- Induction of Apoptosis : Activation of apoptotic pathways through caspase activation leads to programmed cell death in cancer cells.

- Enzyme Interaction : Binding to active sites on enzymes can alter their activity, leading to therapeutic effects in conditions like neurodegeneration.

Q & A

Q. What are the established synthetic routes for 4-((1r,3r,5r,7r)-Adamantan-2-yl)-6-chloropyrimidine, and what analytical methods validate its purity?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, adamantane-containing pyrimidine derivatives are prepared by reacting intermediates like 3-(2-chloroacetyl)-substituted pyrimidinones with aminoadamantanol under reflux in anhydrous conditions . Purity is confirmed using thin-layer chromatography (TLC), and structural validation employs FTIR (to confirm functional groups like C–Cl and adamantane C–H stretches), ¹H/¹³C NMR (to verify substituent positions and adamantane integration), and LCMS (for molecular ion verification) .

Q. Which spectroscopic techniques are critical for characterizing adamantane-pyrimidine hybrids, and what key data should researchers prioritize?

Key techniques include:

- FTIR : Focus on C–Cl (~600–800 cm⁻¹), C=N (~1600 cm⁻¹), and adamantane C–H stretches (~2900 cm⁻¹) .

- NMR : ¹H NMR should resolve adamantane protons as broad singlets (~1.6–2.1 ppm) and pyrimidine protons as deshielded signals (~8–9 ppm). ¹³C NMR identifies quaternary carbons in the adamantane framework (~30–45 ppm) and pyrimidine carbons (~150–160 ppm) .

- LCMS : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with chlorine loss .

Q. How should researchers design preliminary biological activity assays for this compound?

Begin with in vitro antimicrobial screens against clinically isolated bacterial/fungal strains. Use serial dilution to determine minimum inhibitory concentrations (MICs) and include positive controls (e.g., ciprofloxacin) and negative controls (DMSO/solvent). Ensure replicates to assess reproducibility .

Advanced Research Questions

Q. What strategies address contradictions in reported biological activity data for adamantane-pyrimidine derivatives?

Discrepancies may arise from strain-specific resistance, assay conditions (e.g., pH, incubation time), or structural variations (e.g., substituents on the pyrimidine ring). To resolve these:

- Standardize protocols using CLSI guidelines.

- Compare analogs (e.g., 6-chloro vs. 6-methyl derivatives) to isolate substituent effects .

- Validate findings with in vivo models (e.g., murine infection studies) .

Q. Which coupling reactions optimize functionalization of the pyrimidine ring in adamantane hybrids?

Suzuki–Miyaura cross-coupling is effective for introducing aryl/heteroaryl groups at the 4-position of pyrimidine. Use Pd(PPh₃)₄ as a catalyst, K₂CO₃ as a base, and anhydrous DMF at 80–100°C. Monitor reaction progress via TLC and purify using column chromatography .

Q. How can intermolecular interactions in crystalline forms of this compound be analyzed to predict stability?

Perform X-ray crystallography to identify hydrogen bonding (e.g., C–H⋯N between pyrimidine and solvent) and van der Waals interactions (adamantane’s rigid framework). Use software like Mercury to calculate packing coefficients and graph-set notation for hydrogen-bond patterns .

Q. What computational methods support structure-activity relationship (SAR) studies for adamantane-pyrimidine hybrids?

- Molecular docking : Simulate binding to targets like dihydrofolate reductase (DHFR) using AutoDock Vina.

- QSAR modeling : Correlate electronic parameters (e.g., Hammett σ values for substituents) with MIC data .

- DFT calculations : Optimize geometries at the B3LYP/6-31G* level to assess steric/electronic effects of adamantane .

Methodological Notes

- Contradiction Management : Cross-reference spectral data with NIST databases to validate novel compounds .

- Synthetic Troubleshooting : Low yields in coupling reactions may require degassing solvents or switching to Buchwald–Hartwig conditions for nitrogen-containing substituents .

- Biological Assays : Include cytotoxicity assays (e.g., MTT on mammalian cells) to differentiate antimicrobial efficacy from nonspecific toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.